1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 49747-54-8
VCID: VC2463681
InChI: InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
SMILES: C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C15H12Cl2O
Molecular Weight: 279.2 g/mol

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

CAS No.: 49747-54-8

Cat. No.: VC2463681

Molecular Formula: C15H12Cl2O

Molecular Weight: 279.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one - 49747-54-8

Specification

CAS No. 49747-54-8
Molecular Formula C15H12Cl2O
Molecular Weight 279.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Standard InChI Key DLECOFJLJXJDSS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one exists as a synthetic organic compound with well-defined structural characteristics that contribute to its chemical behavior and potential applications. The compound belongs to the family of propanone derivatives, featuring a propanone backbone that connects a 3,4-dichlorophenyl group and a phenyl group. This specific structural arrangement gives the compound unique chemical properties that distinguish it from similar molecular entities. The molecular formula of the compound is C15H12Cl2O, with a corresponding molecular weight of 279.2 g/mol . In chemical databases and literature, this compound is registered under the CAS number 49747-54-8, which serves as its primary identifier in scientific research and commercial contexts .

Structurally, the compound features a 3,4-dichlorophenyl group attached to a carbonyl, which is further connected to a two-carbon chain terminating in a phenyl group. The presence of two chlorine atoms at the 3 and 4 positions of one of the phenyl rings significantly influences the compound's physicochemical properties, particularly its lipophilicity and potential biological interactions . This structural arrangement is captured in its standard SMILES notation: C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl, which provides a linear representation of the molecular structure that can be interpreted by various chemical software applications.

Nomenclature and Identifiers

The compound is formally known as 1-(3,4-dichlorophenyl)-3-phenylpropan-1-one in IUPAC nomenclature, though it is also commonly referred to as 3',4'-dichloro-3-phenylpropiophenone in commercial and research contexts . This alternative name emphasizes its relationship to propiophenone, with the additional specification of the dichlorophenyl and phenyl substituents. In chemical databases, the compound is uniquely identified through multiple systems, including its PubChem CID (18351990) and standard InChIKey (DLECOFJLJXJDSS-UHFFFAOYSA-N), which facilitate its unambiguous identification across different chemical resources and literature .

It is important to note that there appears to be some confusion in the literature regarding this compound, as it is sometimes associated with a second CAS number (59826-47-0) which actually belongs to a related but distinct compound: 1-(3,4-dichlorophenyl)-3-phenyl-prop-2-en-1-one . The latter features a double bond in the three-carbon chain (making it a prop-2-en-1-one rather than a propan-1-one) and has a different molecular formula (C15H10Cl2O) and molecular weight (277.15 g/mol) . This distinction is crucial for accurately understanding and interpreting research findings related to these compounds.

Physical and Chemical Properties

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one possesses distinct physical and chemical properties that are central to understanding its behavior in various chemical reactions and applications. The compound typically exists as a white solid or crystalline substance at standard temperature and pressure, reflecting its stable nature under ambient conditions . Its physical state is primarily determined by the strong intermolecular forces between the molecules, including dipole-dipole interactions and van der Waals forces, which are influenced by the presence of the chlorine atoms and the carbonyl group in its structure.

Synthesis and Production Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one typically involves well-established organic chemistry techniques, with the Friedel-Crafts acylation reaction being one of the primary methods employed in its production. In this synthetic approach, an acyl chloride (often derived from 3,4-dichlorobenzoic acid) reacts with an appropriate benzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution with the benzene derivative to yield the target compound.

Alternative synthetic routes may include the Michael addition followed by reduction, where a chalcone precursor (1-(3,4-dichlorophenyl)-3-phenyl-prop-2-en-1-one) undergoes catalytic hydrogenation to saturate the double bond, resulting in the formation of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one . This approach offers certain advantages, particularly in terms of stereocontrol and functional group compatibility, making it suitable for specific applications where precise control over the stereochemistry is required. The selection of the most appropriate synthesis method depends on various factors, including the availability of starting materials, the scale of production, and the specific requirements for purity and yield.

Reaction Mechanisms

The Friedel-Crafts acylation mechanism for the synthesis of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one involves several key steps. Initially, the Lewis acid catalyst (typically AlCl3) coordinates with the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon. This coordination facilitates the formation of an acylium ion through the elimination of a chloride ion. The acylium ion, being a strong electrophile, then attacks the benzene ring (or its derivative) at a position determined by the electronic and steric effects of existing substituents, leading to the formation of a sigma complex (arenium ion). The final step involves the elimination of a proton from the sigma complex, restoring the aromaticity of the benzene ring and yielding the acylated product.

For the synthetic pathway involving Michael addition followed by reduction, the mechanism initially involves the nucleophilic addition of a carbon nucleophile (derived from the phenyl group) to the β-carbon of an α,β-unsaturated carbonyl compound (the chalcone precursor). This results in the formation of an enolate intermediate, which subsequently undergoes protonation to yield the chalcone derivative. The subsequent reduction of the double bond, typically through catalytic hydrogenation using palladium on carbon (Pd/C) or similar catalysts under hydrogen atmosphere, completes the transformation to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one.

Applications in Pharmacology and Chemistry

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one has demonstrated significant potential in various pharmacological and chemical applications, making it a compound of interest in multiple scientific disciplines. In pharmacology, derivatives of this compound have shown promising interactions with specific receptors in the central nervous system, suggesting potential applications in neuropharmacology. These interactions, characterized by varying affinities for different receptors, can be quantitatively measured through binding assays, providing valuable insights into the compound's potential therapeutic effects and mechanisms of action. The presence of the 3,4-dichlorophenyl group, known for its influence on lipophilicity and membrane permeability, may contribute to these neurological interactions by facilitating the compound's ability to cross the blood-brain barrier.

In analytical chemistry, 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one serves as an important precursor or intermediate in the production of various chemical entities, highlighting its utility in synthetic pathways and analytical applications. The compound's well-defined structure, featuring both aromatic rings and a carbonyl group, provides multiple sites for chemical modifications and transformations, making it a versatile building block for the synthesis of more complex molecules with specific properties and functions. Its role as a synthetic intermediate is particularly valuable in the development of novel chemicals with tailored characteristics for research, industrial, and pharmaceutical purposes.

Research Findings in Drug Development

Recent research into 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one and its derivatives has uncovered potential applications in drug development, particularly for compounds targeting neurological and psychiatric conditions. Studies indicate that structural modifications of this compound can lead to variations in receptor binding profiles, offering opportunities for the development of compounds with enhanced selectivity and efficacy for specific therapeutic targets. The structure-activity relationships established through these studies provide valuable guidance for rational drug design, allowing researchers to optimize molecular structures for desired pharmacological properties while minimizing potential side effects.

Structural Isomerism and Related Compounds

An important aspect of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one's chemistry is its relationship to structurally similar compounds, particularly its unsaturated analog 1-(3,4-dichlorophenyl)-3-phenyl-prop-2-en-1-one. The latter compound, identified by CAS number 59826-47-0, features a double bond between the second and third carbon atoms of the propanone chain, resulting in a prop-2-en-1-one (chalcone) structure rather than the saturated propan-1-one structure of the compound under discussion . This structural difference, though seemingly minor, significantly influences the compound's physical properties, chemical reactivity, and potential biological activities, highlighting the importance of precise structural characterization in chemical research and applications.

The chalcone analog (1-(3,4-dichlorophenyl)-3-phenyl-prop-2-en-1-one) has a molecular formula of C15H10Cl2O, reflecting the loss of two hydrogen atoms due to the presence of the double bond, and a corresponding molecular weight of 277.15 g/mol . The presence of the conjugated system in the chalcone structure, where the double bond is conjugated with both the carbonyl group and the phenyl ring, imparts distinct electronic properties that influence its reactivity, particularly in reactions involving electrophilic or nucleophilic additions to the double bond. This conjugated system also affects the compound's spectroscopic properties, including its UV-visible absorption spectrum and fluorescence characteristics.

Comparative Analysis of Structural Variants

The structural differences between 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one and its chalcone analog result in distinct chemical and physical properties that are summarized in the following comparison table:

Property1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one1-(3,4-dichlorophenyl)-3-phenyl-prop-2-en-1-one
CAS Number49747-54-8 59826-47-0
Molecular FormulaC15H12Cl2O C15H10Cl2O
Molecular Weight279.2 g/mol 277.15 g/mol
StructureSaturated propanone backboneUnsaturated (chalcone) structure with double bond
Chemical ClassificationPropanone derivativeChalcone
ReactivityTypical ketone reactivityEnhanced reactivity due to α,β-unsaturated system
Potential ApplicationsPrecursor in synthesis, neuropharmacologyPotentially different pharmacological profile

This structural relationship between the two compounds is significant from both a synthetic and application perspective. The chalcone form can serve as a precursor to the saturated compound through reduction of the double bond, while conversely, the saturated compound could potentially be converted to the chalcone through oxidation or dehydrogenation reactions under appropriate conditions. This interconversion provides flexible synthetic pathways for accessing either compound based on specific research or application requirements.

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